molecular formula C44H62N6O16S B13346839 (3S,7S)-22-(3-(((2-((5-(2-Carboxyethyl)-2-hydroxybenzyl)(carboxymethyl)amino)ethyl)(carboxymethyl)amino)methyl)-4-hydroxyphenyl)-13,20-dioxo-5-thioxo-4,6,12,19-tetraazadocosane-1,3,7-tricarboxylic acid

(3S,7S)-22-(3-(((2-((5-(2-Carboxyethyl)-2-hydroxybenzyl)(carboxymethyl)amino)ethyl)(carboxymethyl)amino)methyl)-4-hydroxyphenyl)-13,20-dioxo-5-thioxo-4,6,12,19-tetraazadocosane-1,3,7-tricarboxylic acid

Cat. No.: B13346839
M. Wt: 963.1 g/mol
InChI Key: RWPUCVYZDOJGMW-LQJZCPKCSA-N
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Description

The compound “(3S,7S)-22-(3-(((2-((5-(2-Carboxyethyl)-2-hydroxybenzyl)(carboxymethyl)amino)ethyl)(carboxymethyl)amino)methyl)-4-hydroxyphenyl)-13,20-dioxo-5-thioxo-4,6,12,19-tetraazadocosane-1,3,7-tricarboxylic acid” is a complex organic molecule with multiple functional groups, including carboxylic acids, hydroxyl groups, and amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific reaction conditions to ensure the correct stereochemistry. Typical synthetic routes may include:

    Formation of the peptide backbone: Using amino acids and peptide coupling reagents.

    Introduction of side chains: Through selective functional group transformations.

    Protection and deprotection steps: To ensure the correct functional groups are available for subsequent reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, the compound may be used to study enzyme-substrate interactions, protein folding, or as a probe for specific biochemical pathways.

Medicine

In medicine, the compound may have potential as a drug candidate or as a diagnostic tool for certain diseases.

Industry

In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar functional groups.

    Polypeptides: Longer chains of amino acids with more complex structures.

    Proteins: Large, complex molecules with specific biological functions.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C44H62N6O16S

Molecular Weight

963.1 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamothioylamino]pentanedioic acid

InChI

InChI=1S/C44H62N6O16S/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1

InChI Key

RWPUCVYZDOJGMW-LQJZCPKCSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O

Origin of Product

United States

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